molecular formula C9H18ClNO B13456778 1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

Cat. No.: B13456778
M. Wt: 191.70 g/mol
InChI Key: UQZZEBYNEPTYKF-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of the bicyclo[1.1.1]pentane core makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core imparts a high degree of three-dimensionality, which can enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the methoxyethyl group in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-3-2-8-4-9(5-8,6-8)7-10;/h2-7,10H2,1H3;1H

InChI Key

UQZZEBYNEPTYKF-UHFFFAOYSA-N

Canonical SMILES

COCCC12CC(C1)(C2)CN.Cl

Origin of Product

United States

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